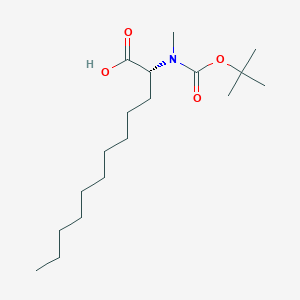
Boc-D-MeAdod(2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s full chemical name, its molecular formula, and its purpose or use in the scientific community.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would detail any known reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.Aplicaciones Científicas De Investigación
Electrochemical Applications
Research on boron-doped diamond (BDD) film electrodes has provided insights into the mechanisms associated with anodic wear, crucial for enhancing electrode durability and performance in electrochemical systems. These studies leverage techniques like cyclic voltammetry, X-ray photoelectron spectroscopy, and electrochemical impedance spectroscopy to understand surface chemistry changes under different conditions, highlighting the potential of BDD in electrochemical applications (Chaplin, Hubler, & Farrell, 2013).
Water Treatment Technologies
The degradation of pollutants using anodic oxidation with boron-doped diamond electrodes has been extensively studied. These processes are highly efficient in removing harmful compounds from water, offering a promising avenue for water treatment technologies. The generation of hydroxyl radicals on the anode surface plays a crucial role in these processes, demonstrating the effectiveness of BDD electrodes in environmental remediation efforts (Flox, Garrido, Rodríguez, Centellas, Cabot, Arias, & Brillas, 2005).
Material Science and Engineering
Boron carbide , noted for its high melting point, hardness, and neutron absorption capability, is used in high-technology industries. This material's physical and chemical properties make it a critical component in applications ranging from armor to high-temperature thermoelectric conversion, highlighting the broad utility of boron in advanced material science (Thévenot, 1990).
Photocatalytic Applications
Research into (BiO)2CO3-based photocatalysts, including their fabrication, modification, and application, sheds light on how to enhance visible light-driven photocatalytic performance for environmental and energy applications. These insights underline the importance of boron-related materials in developing more efficient photocatalytic systems (Ni, Sun, Zhang, & Dong, 2016).
Chemical Bonding and Reactivity
Studies on chemisorption phenomena and analytic modeling based on perturbation theory and bond-order conservation have advanced our understanding of chemical bonding and reactivity on surfaces. These insights are vital for designing catalysts and understanding surface reactions, illustrating the complex interactions at play in chemical systems (Shustorovich, 1986; Shustorovich & Bell, 1988).
Solar Energy Conversion
The use of dipyrromethene-based materials in organic photovoltaic applications demonstrates the potential of boron-containing chromophores in solar energy conversion. These studies explore the design, synthesis, and photophysical properties of materials that incorporate porphyrinoid-related dyes, aiming to develop efficient solar cell materials (Bessette & Hanan, 2014).
Analytical and Sensor Technologies
Research on boron-doped carbon nanotubes as chemical sensors for cyanides highlights the innovative applications of boron in creating sensitive and selective detection systems for hazardous substances, showcasing the versatility of boron-doped materials in analytical and sensor technologies (Zhang, Zhang, & Liu, 2006).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity information and recommended safety precautions.
Direcciones Futuras
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “Boc-D-MeAdod(2)-OH”. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJZQDXTNGLHY-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-MeAdod(2)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

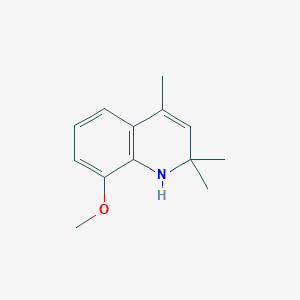
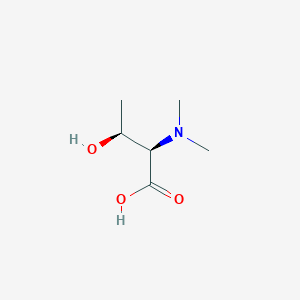
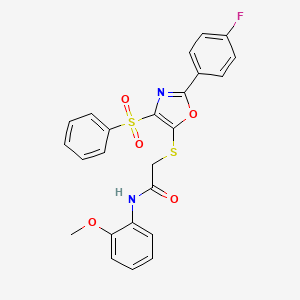
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)
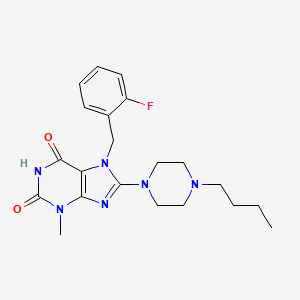
![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)
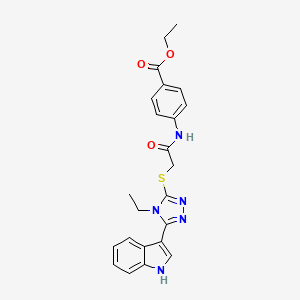
![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)
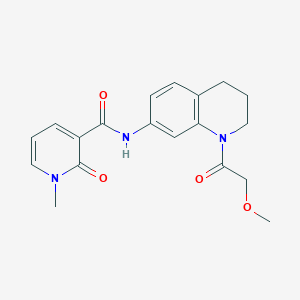
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2917665.png)
![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)
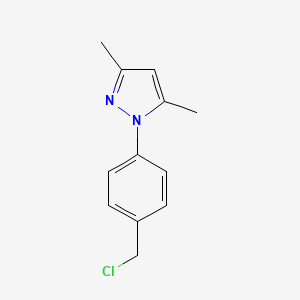
![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)